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Introduction

Hepcidin, a peptide hormone primarily synthesized by hepatocytes, is the master regulator of
systemic iron homeostasis.[1][2] It functions by binding to the iron exporter ferroportin, inducing
its internalization and degradation.[3] This action reduces iron export from duodenal
enterocytes, macrophages, and hepatocytes into the circulation, thereby lowering serum iron
levels.[1][2] The expression of hepcidin is tightly regulated by factors such as body iron stores,
inflammation, erythropoietic demand, and hypoxia.[1] Dysregulation of the hepcidin-ferroportin
axis is central to various iron disorders. Insufficient hepcidin leads to iron overload conditions
like hereditary hemochromatosis, while excess hepcidin contributes to the anemia of
inflammation.[2]

The creation of hepcidin-1 (Hamp1) knockout (KO) mouse models has been instrumental in
elucidating the crucial role of hepcidin in iron metabolism. These models, which exhibit severe
iron overload, serve as invaluable tools for studying the pathophysiology of hemochromatosis
and for the preclinical evaluation of novel therapeutic strategies aimed at modulating iron
homeostasis.[4][5] This document provides a detailed guide to creating and characterizing
Hampl KO mouse models, with a focus on the CRISPR/Cas9 system.
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Hepcidin expression is primarily regulated at the transcriptional level in hepatocytes through
two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which
responds to iron levels, and the JAK/STAT3 pathway, which is activated by inflammatory
cytokines like Interleukin-6 (IL-6).[1][3]

« BMP/SMAD Pathway (Iron Sensing): Increased iron stores and circulating transferrin-bound
iron stimulate the production of BMP6 by liver sinusoidal endothelial cells.[2][6] BMP6 binds
to its receptors on hepatocytes, leading to the phosphorylation of SMAD1/5/8. This complex
then binds to SMAD4 and translocates to the nucleus to activate hepcidin gene (Hamp1l)

transcription.[1][7]

o JAK/STAT3 Pathway (Inflammation): During inflammation, IL-6 binds to its receptor,
activating the JAK/STAT3 signaling cascade.[3] Phosphorylated STAT3 translocates to the
nucleus and binds to the Hamp1 promoter, increasing its expression.[1][3]

Conversely, factors like erythropoietic drive and hypoxia suppress hepcidin expression to
increase iron availability for red blood cell production.[1]
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Caption: Hepcidin signaling overview.

Protocol 1: Generation of Hepcidin-1 (Hamp1)
Knockout Mice via CRISPR/Cas9
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The CRISPR/Cas9 system is a powerful and efficient technology for generating knockout mice
by introducing targeted double-strand breaks (DSBs) in the genome.[8][9] These breaks are
often repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to
small insertions or deletions (indels) that can cause a frameshift mutation and subsequent
gene knockout.[8]
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Caption: Workflow for generating Hampl KO mice using CRISPR/Cas?9.
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Methodology:

» sgRNA Design: Design two or more single guide RNAs (sgRNAS) targeting the first or
second exon of the mouse Hampl gene. Use online design tools (e.g., CRISPOR,
CHOPCHOP) to maximize on-target efficiency and minimize off-target effects. The sgRNA
should target a 20 bp sequence followed by a Protospacer Adjacent Motif (PAM) sequence
(NGG).[10]

o Reagent Preparation:

o Synthesize or purchase high-quality sgRNAs.

o Obtain purified, nuclease-free Cas9 protein or in vitro transcribed Cas9 mRNA.
e Animal Preparation and Zygote Collection:

Use a standard mouse strain such as C57BL/6.

[¢]

[¢]

Induce superovulation in female mice (3-5 weeks old) by intraperitoneal injection of
Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic
Gonadotropin (hCG).[10]

[¢]

Mate superovulated females with stud males immediately after hCG injection.

[¢]

The following morning, collect fertilized zygotes from the oviducts of successfully mated
females (identified by a copulatory plug).

e Microinjection:

o Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/uL) and sgRNA (e.g.,
50 ng/uL) in an appropriate injection buffer.

o Using a microinjection station, inject the Cas9/sgRNA ribonucleoprotein (RNP) complex
directly into the pronucleus of the collected zygotes.[3][10]

e Embryo Transfer:
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o Culture the microinjected zygotes for a short period (e.g., overnight) to allow development
to the 2-cell stage.[10]

o Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate
female mice (prepared by mating with vasectomized males).[10]

o Generation and Screening of Founder (FO) Mice:
o Pups (FO generation) are typically born 19-21 days after embryo transfer.
o At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.

o Screen for the presence of mutations using PCR amplification of the target region followed
by Sanger sequencing or a T7 Endonuclease | (T7E1) assay.[10]

e Germline Transmission and Colony Establishment:

o Mate FO mice identified with desired mutations (founders) with wild-type (WT) mice to
produce the F1 generation.

o Genotype F1 offspring to confirm germline transmission of the mutant allele.

o Intercross heterozygous (Hampl+/-) F1 mice to generate homozygous knockout
(Hamp1-/-), heterozygous (Hamp1l+/-), and wild-type (Hampl+/+) mice in the F2
generation.

Protocol 2: Genotyping of Hampl Knockout Mice

A robust PCR-based genotyping strategy is essential to distinguish between WT, heterozygous,
and homozygous KO mice.

Methodology:

o DNA Extraction: Extract genomic DNA from tail biopsies or ear punches using a commercial
kit or standard phenol-chloroform extraction protocol.

» Primer Design: Design a set of three primers for a multiplex PCR reaction.
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o Forward Primer 1 (Fwd1): Binds to the genomic region upstream of the targeted deletion.

o Reverse Primer 1 (Revl): Binds within the deleted region. This primer will only produce a
product in the presence of the WT allele.

o Reverse Primer 2 (Rev2): Binds downstream of the targeted region.

e PCR Amplification:

o Set up a PCR reaction containing genomic DNA, the primer mix, Tag polymerase, and
dNTPs.

o Use a standard thermal cycling program (e.g., 35 cycles of 94°C for 30s, 60°C for 30s,
72°C for 45s).

e Gel Electrophoresis:

o Run the PCR products on a 2% agarose gel stained with an intercalating dye (e.g.,
ethidium bromide or SYBR Safe).

o Visualize the DNA bands under UV light.
e Interpretation of Results:

o Wild-Type (Hampl1+/+): One band will be present, corresponding to the Fwd1-Revl
amplification product.

o Heterozygous (Hamp1l+/-): Two bands will be present, one from the WT allele (Fwd1-
Revl) and a larger one from the KO allele (Fwd1-Rev2).

o Homozygous Knockout (Hamp1-/-): One band will be present, corresponding to the Fwd1-
Rev2 amplification product.
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Allele Structure
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Expected PCR Products

WT Product (Fwd1-Revl) KO Product (Fwd1-Rev2)
~200 bp ~500 bp
\ \

Genotybglnterpr tion

Wild-Type (+/+) Heterozygous (+/-) Knockout (-/-)
One Band (~200 bp) Two Bands (~200 & ~500 bp) One Band (~500 bp)

Genotyping PCR Logic
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Caption: Logic for 3-primer PCR genotyping.

Protocol 3: Phenotypic Characterization

Confirming the knockout at the protein level and characterizing the resulting phenotype is a
critical step. Hampl KO mice are expected to show a phenotype of severe iron overload.[4][11]

A. Western Blot for Hepcidin (or lack thereof) Note: Detecting the small mature hepcidin
peptide by Western blot is notoriously difficult. Confirmation is often inferred from the iron
overload phenotype. Alternatively, ELISA or mass spectrometry can be used.

B. Serum Iron Parameter Analysis

» Blood Collection: Collect blood from mice via cardiac puncture or retro-orbital bleeding into
microtainer tubes without anticoagulant.[12][13]

e Serum Separation: Allow blood to clot, then centrifuge to separate the serum.
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e Iron and TIBC Measurement: Use commercially available colorimetric assay kits to measure
serum iron and total iron-binding capacity (TIBC).[14]

o The ferrozine-based method is commonly used for serum iron.[14]

o Transferrin Saturation Calculation: Calculate the percentage of transferrin saturation
(%TSAT) as: %TSAT = (Serum Iron / TIBC) x 100[12]

C. Liver Iron Quantification

» Tissue Collection: Harvest the liver from euthanized mice, rinse with saline, blot dry, and
record the wet weight.

e Homogenization: Homogenize a portion of the liver in iron-free water.
o Colorimetric Assay (Bathophenanthroline Method):

o Add a protein-precipitating acid solution (e.g., trichloroacetic acid) to the homogenate to
release iron from proteins.

o Centrifuge and collect the supernatant.
o Add a reducing agent (e.g., thioglycolic acid) to convert Fe3* to Fe2*.

o Add a color-forming reagent (e.g., bathophenanthroline) that chelates Fe2*, producing a
colored complex.

o Measure the absorbance at the appropriate wavelength (e.g., 535 nm) and compare it to a
standard curve generated with known iron concentrations.

o Express the liver iron concentration (LIC) as ug of iron per gram of dry or wet liver tissue.
[15]

Expected Quantitative Data

Hampl knockout mice exhibit significantly altered iron parameters compared to their wild-type
littermates. The following table summarizes typical findings.
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. Hampl .
Parameter Wild-Type (WT) Unit Reference
Knockout (-/-)
Serum Iron ~150 - 250 > 300 po/dL [16][17]
Total Iron-
Binding Capacity = ~300 - 450 ~300 - 450 po/dL [14]
(TIBC)
Transferrin
) ~30 - 50 > 85 % [12][17]

Saturation
Liver Iron ]

) ~50 - 200 > 2000 pg/g wet weight [13][18]
Concentration
Spleen Iron _

) ~400 - 800 <100 Hg/g wet weight [13]
Concentration

Note: Values are approximate and can vary based on genetic background, age, sex, and diet.

Hampl KO mice show a characteristic depletion of splenic iron due to uncontrolled iron export

by macrophages in the absence of hepcidin.[4]

Conclusion

The Hamp1 knockout mouse is a fundamental model for understanding the central role of

hepcidin in systemic iron regulation. The protocols and data presented here provide a

comprehensive framework for researchers to generate and characterize these models

effectively. The use of CRISPR/Cas9 technology has significantly streamlined the creation of

such models, enabling more rapid and in-depth investigation into iron-related disorders and the

development of novel therapeutics.[19][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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